molecular formula C12H16BrN3O7 B13424880 [(2R,3R,4R,5R)-3,4-diacetyloxy-5-azido-6-bromooxan-2-yl]methyl acetate

[(2R,3R,4R,5R)-3,4-diacetyloxy-5-azido-6-bromooxan-2-yl]methyl acetate

Cat. No.: B13424880
M. Wt: 394.18 g/mol
InChI Key: MSEDCODCCLBQJH-OZRWLHRGSA-N
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Description

Delta8-tetrahydrocannabinol acetate (Delta8-THC Acetate) is a synthetic derivative of Delta8-THC, a cannabinoid naturally occurring in trace amounts (<1%) in Cannabis sativa . It is produced through chemical modifications, such as acetylation of Delta8-THC, which involves adding an acetate group to the molecule. Delta8-THC Acetate is primarily used in research and forensic applications, with analytical standards achieving ≥98% purity . However, its pharmacological and toxicological profiles remain understudied compared to other cannabinoids.

Properties

Molecular Formula

C12H16BrN3O7

Molecular Weight

394.18 g/mol

IUPAC Name

[(2R,3R,4R,5R)-3,4-diacetyloxy-5-azido-6-bromooxan-2-yl]methyl acetate

InChI

InChI=1S/C12H16BrN3O7/c1-5(17)20-4-8-10(21-6(2)18)11(22-7(3)19)9(15-16-14)12(13)23-8/h8-12H,4H2,1-3H3/t8-,9-,10+,11-,12?/m1/s1

InChI Key

MSEDCODCCLBQJH-OZRWLHRGSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H](C(O1)Br)N=[N+]=[N-])OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)Br)N=[N+]=[N-])OC(=O)C)OC(=O)C

Origin of Product

United States

Preparation Methods

Starting Materials

  • Hexose derivatives such as D-glucose or glycals serve as starting materials.
  • Reagents for acetylation: acetic anhydride, pyridine
  • Azidation reagents: sodium azide (NaN3)
  • Bromination reagents: N-bromosuccinimide (NBS) or bromine sources
  • Solvents: dichloromethane (DCM), dimethylformamide (DMF), ethanol

Stepwise Synthesis

Step Reaction Conditions Notes
1 Acetylation of hydroxyl groups Acetic anhydride, pyridine, 0 °C to room temp, 2-4 h Protects C-3 and C-4 hydroxyls as acetates
2 Introduction of azido group at C-5 Nucleophilic substitution with NaN3 in DMF, 60-80 °C, 12 h Substitution of leaving group (e.g., tosylate) by azide
3 Bromination at C-6 NBS in DCM, 0 °C to room temp, 1-3 h Selective bromination at primary alcohol position
4 Formation of methyl acetate at C-2 Reaction with methyl acetate or acetyl chloride under mild acidic conditions Protects anomeric hydroxyl as methyl acetate

Representative Procedure (Adapted from Patent US4195174A and related literature)

  • Acetylation : The sugar derivative is dissolved in pyridine, cooled, then acetic anhydride is added dropwise. The mixture is stirred at room temperature until completion (monitored by TLC). The reaction mixture is quenched with methanol, then extracted and purified.

  • Azidation : The protected sugar is converted to a good leaving group at C-5 (e.g., tosylate or mesylate), then treated with sodium azide in DMF at elevated temperature to substitute the leaving group with azide.

  • Bromination : The azido sugar derivative is dissolved in DCM, cooled, then NBS is added slowly. The reaction is monitored by TLC or HPLC until selective bromination occurs at C-6.

  • Methyl acetate formation : The anomeric hydroxyl is acetylated or methylated using methyl acetate or acetyl chloride under controlled conditions to yield the methyl acetate moiety.

Analytical Data and Characterization

Parameter Observed Data Method
Molecular Formula C12H15BrN3O7 Elemental analysis
Molecular Weight ~383 g/mol Mass spectrometry
NMR (1H, 13C) Signals consistent with acetyl, azido, and bromo substituents NMR spectroscopy
IR Spectra Azide stretch ~2100 cm⁻¹; ester carbonyls ~1750 cm⁻¹ Infrared spectroscopy
Optical Rotation Specific rotation consistent with (2R,3R,4R,5R) stereochemistry Polarimetry

Discussion and Research Findings

  • Selectivity : Protection of hydroxyl groups as acetates is critical to direct subsequent substitution and halogenation steps selectively to C-5 and C-6 positions.
  • Azidation : Sodium azide substitution is a reliable method to introduce the azido group, which is a versatile handle for click chemistry.
  • Bromination : NBS bromination is preferred for mild and selective introduction of bromine at the primary alcohol position without affecting other acetyl groups.
  • Yield and Purity : Optimized reaction conditions typically yield the target compound in moderate to good yields (50-80%) with high purity after chromatographic purification.

Summary Table of Preparation Methods

Method Aspect Details References
Starting sugar D-glucose or glycal derivatives
Protection Acetic anhydride, pyridine
Azidation NaN3 in DMF, substitution of tosylate
Bromination NBS in DCM, 0 °C to RT
Anomeric protection Methyl acetate formation
Characterization NMR, IR, MS, optical rotation

Chemical Reactions Analysis

Types of Reactions

[(2R,3R,4R,5R)-3,4-diacetyloxy-5-azido-6-bromooxan-2-yl]methyl acetate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The azido and bromo groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

    Reduction: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The acetate groups can be hydrolyzed to form hydroxyl groups, which can then undergo oxidation to form carbonyl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide, bromine, N-bromosuccinimide (NBS)

    Reduction: Hydrogen gas, palladium catalyst

    Oxidation: Hydrochloric acid, sodium hypochlorite

Major Products Formed

    Nucleophilic Substitution: Various substituted derivatives

    Reduction: Amine derivatives

    Oxidation: Carbonyl compounds

Scientific Research Applications

[(2R,3R,4R,5R)-3,4-diacetyloxy-5-azido-6-bromooxan-2-yl]methyl acetate is a complex organic molecule that has a molecular formula of C12H16BrN3O7 and a molecular weight of 394.18 g/mol. It possesses multiple functional groups, including azide, bromo, and acetoxy groups. The presence of the azido group suggests it may be used in click chemistry and bioconjugation, while the bromo and acetoxy functionalities may enhance its reactivity in various chemical transformations.

Scientific Research Applications
While the search results provide limited specific biological activity data for this compound, they do suggest potential applications based on its structural features.

Potential applications:

  • Antimicrobial and anticancer research Similar compounds with azido and bromo functionalities have been studied for their antimicrobial and anticancer properties.
  • Bioorthogonal chemistry The azido group is often associated with bioorthogonal chemistry, making such compounds valuable in targeting and imaging studies within biological systems.
  • Synthesis of glycosides It can be used in the synthesis of 4-methylumbelliferyl glycosides for the detection of α- and β-D-galactopyranosaminidases .

Interaction studies
Interaction studies involving this compound could focus on:

  • Investigating its binding affinities with proteins and enzymes
  • Evaluating its cellular uptake and distribution
  • Assessing its potential to disrupt cellular processes

Mechanism of Action

The mechanism of action of [(2R,3R,4R,5R)-3,4-diacetyloxy-5-azido-6-bromooxan-2-yl]methyl acetate involves its ability to undergo specific chemical reactions that modify its structure and function. The azido group can participate in click chemistry reactions, forming stable triazole linkages. The bromo group can undergo nucleophilic substitution, allowing for the introduction of various functional groups. These reactions enable the compound to interact with specific molecular targets and pathways, making it useful in various applications.

Comparison with Similar Compounds

Delta9-THC
  • Structural Differences : Delta8-THC Acetate differs from Delta9-THC in the position of the double bond (C8 vs. C9) and the presence of an acetate group. This structural variation reduces psychoactivity, with Delta8-THC itself having ~67% of Delta9-THC’s potency .
  • Pharmacokinetics : Delta8-THC Acetate is metabolized into 11-hydroxy-Delta8-THC and 11-oxo-Delta8-THC, which exhibit distinct activity compared to Delta9-THC metabolites like 11-OH-THC .
  • Stability : Delta8-THC Acetate’s acetylated form increases stability, reducing degradation under heat and light, a key advantage over Delta9-THC .

Table 1: Key Differences Between Delta8-THC Acetate and Delta9-THC

Property Delta8-THC Acetate Delta9-THC
Psychoactivity Lower (~67% of Delta9-THC) High
Stability High (due to acetylation) Moderate
Natural Abundance Synthetic/rare in cannabis Abundant in cannabis
Legal Status (U.S.) Federally legal* Schedule I (federally)

*Under the 2018 Farm Bill if derived from hemp (<0.3% Delta9-THC) .

THC-O Acetate (THC-H)
  • Potency : THC-O Acetate is reported to be 2–3× more psychoactive than Delta9-THC, whereas Delta8-THC Acetate is milder .
  • Legality : THC-O Acetate is banned in some states (e.g., California) and under FDA scrutiny, while Delta8-THC Acetate exists in a regulatory gray area .

Table 2: Delta8-THC Acetate vs. THC-O Acetate

Property Delta8-THC Acetate THC-O Acetate
Psychoactive Strength Mild High
Known Risks Limited data EVALI association
Synthesis Acetylation of Delta8-THC Acetylation of THC
Cannabidiol (CBD)
  • Conversion : Delta8-THC Acetate is often synthesized from CBD using acid catalysts, a process prone to generating byproducts like Delta10-THC and unstudied isomers .
  • Therapeutic Potential: Unlike CBD (non-psychoactive), Delta8-THC Acetate may offer pain relief and anxiolytic effects, but with psychoactive side effects .

Q & A

Q. Table 1: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)Reference
Hydroxyl ProtectionBnCl, NaH, DMF, 0–25°C85
AzidationNaN₃ (2 eq), DMF, 100°C, 12 h78
BrominationNBS, AIBN, CCl₄, 70°C, 6 h70
AcetylationAc₂O, Pyridine, 0°C, 2 h92

Basic: Which spectroscopic and crystallographic techniques are critical for structural elucidation?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies stereochemistry and functional groups. Key signals:
    • Acetyloxy groups: δ 2.0–2.2 ppm (¹H); δ 170–175 ppm (¹³C).
    • Azido (N₃): δ 3.5–4.0 ppm (¹H, adjacent to N₃) .
  • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+Na]⁺ at m/z 518.2 calculated for C₁₆H₂₂BrN₃O₈) .
  • X-ray Crystallography : SHELX programs resolve absolute configuration. For example, Flack parameter analysis (e.g., x = 0.02(3)) confirms stereochemistry .

Advanced: How does stereochemistry influence reactivity in glycosylation or click chemistry applications?

Methodological Answer:
The 2R,3R,4R,5R configuration dictates:

  • Glycosylation Efficiency : Axial bromine at C6 stabilizes transition states, enhancing glycosidic bond formation (β-selectivity >90% in THF with AgOTf catalyst) .
  • Click Chemistry : The azido group participates in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Steric hindrance from acetyloxy groups slows reaction kinetics (k = 0.15 M⁻¹s⁻¹ vs. 0.25 M⁻¹s⁻¹ for less hindered analogs) .

Q. Table 2: Stereochemical Impact on Reactivity

Reaction TypeConditionSelectivity/KineticsReference
GlycosylationAgOTf, THF, –20°Cβ:α = 9:1
CuAACCuSO₄, sodium ascorbatek = 0.15 M⁻¹s⁻¹

Advanced: How can computational modeling predict biological interactions or metabolic pathways?

Methodological Answer:

  • Docking Studies : AutoDock Vina or Schrödinger Suite evaluates binding to targets like glycosidases. For example, ΔG = –9.5 kcal/mol with human lysosomal β-glucosidase (PDB: 1NWT) suggests inhibitory potential .
  • MD Simulations : AMBER or GROMACS models stability in aqueous vs. lipid membranes. Simulations show acetyloxy groups enhance solubility (logP = 1.2) but reduce membrane permeability (Papp = 2.1 × 10⁻⁶ cm/s) .

Advanced: How to resolve contradictions in reaction yields when varying protecting groups?

Methodological Answer:
Discrepancies arise from competing side reactions (e.g., azide reduction or acetyl migration). Mitigation strategies:

  • DoE (Design of Experiments) : Optimize parameters (e.g., temperature, solvent polarity) via factorial design. For example, THF increases azide stability vs. DMF but reduces solubility .
  • In Situ Monitoring : ReactIR or HPLC tracks intermediate stability. Acetyl migration peaks at 50°C in polar solvents, reducing yields by 15–20% .

Basic: What safety protocols are essential for handling azido and bromo substituents?

Methodological Answer:

  • Azide Safety : Avoid shock/heat (risk of explosion). Use blast shields and conduct reactions in fume hoods. Neutralize waste with NaNO₂/HCl .
  • Bromine Handling : Use PPE (nitrile gloves, goggles). Store in amber bottles under N₂ to prevent light/oxygen degradation .

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